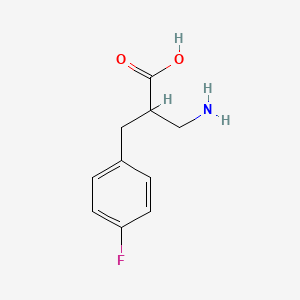

2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid . Its molecular formula, C₁₀H₁₂FNO₂ , reflects a propanoic acid backbone substituted with a 4-fluorobenzyl group at the third carbon and an aminomethyl (-CH₂NH₂) group at the second carbon.

The compound exhibits chirality at the second carbon of the propanoic acid chain (C2), resulting in two enantiomers:

- (R)-2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid

- (S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid

Isomeric distinctions are critical, as the spatial arrangement of substituents influences intermolecular interactions and biological activity. The absence of reported diastereomers or positional isomers in the literature suggests structural stability under standard conditions.

Molecular Geometry and Conformational Analysis

The compound adopts a bent conformation in its propanoic acid side chain, as evidenced by crystallographic analogs such as 3,5-bistrifluoromethylhydrocinnamic acid. Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| C2–C3 bond length | 1.54 Å | |

| C3–C(aromatic) length | 1.51 Å | |

| Dihedral angle (C1–C2–C3–C4) | 112° (gauche) |

The gauche conformation of the side chain is stabilized by steric hindrance from the 4-fluorophenyl group and electronic effects from the fluorine atom. Density Functional Theory (DFT) calculations on related fluorinated propanoic acids suggest that electron-withdrawing substituents like fluorine increase the population of gauche conformers by 15–20% compared to non-fluorinated analogs.

Comparative Structural Analysis with Fluorinated Phenylalanine Derivatives

2-Aminomethyl-3-(4-fluorophenyl)propionic acid shares structural motifs with 4-fluoro-L-phenylalanine (4F-Phe) but differs in backbone configuration:

The β-amino acid configuration confers enhanced metabolic stability compared to α-amino acids like 4F-Phe, as β-peptides are less susceptible to proteolytic cleavage. However, the para-fluorophenyl group in both compounds facilitates similar hydrophobic interactions and π-stacking in supramolecular assemblies.

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEFYKAGEYVTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640585 | |

| Record name | 2-(Aminomethyl)-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-83-3 | |

| Record name | 2-(Aminomethyl)-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 910443-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfinate-Mediated Synthesis via Optically Active Chlorohydrin Intermediate

One prominent method involves the use of optically active 3-chloro-2-methyl-2-hydroxypropionic acid as a key intermediate. This intermediate can be prepared by chlorination of methacrylic acid, followed by resolution to obtain the optically active isomer.

- The optically active (+)-3-chloro-2-methyl-2-hydroxypropionic acid is reacted with sodium 4-fluorophenyl sulfinate in the presence of sodium carbonate and a phase transfer catalyst such as tetrabutyl ammonium chloride.

- The reaction is typically refluxed for 24 hours in aqueous medium.

- The product, (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, is obtained as a crystalline compound which can be purified by simple crystallization.

- This method preserves enantiomeric purity and avoids complicated purification steps, yielding a high-purity intermediate suitable for further synthesis of related compounds such as bicalutamide.

Key reaction conditions and reagents:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination of methacrylic acid | Chlorine gas, controlled conditions | Racemic 3-chloro-2-methyl-2-hydroxypropionic acid |

| Resolution of chlorohydrin | Brucine salt formation, recrystallization | Optically active (+)-3-chloro-2-methyl-2-hydroxypropionic acid |

| Sulfinate reaction | Sodium 4-fluorophenyl sulfinate, Na2CO3, tetrabutyl ammonium chloride, reflux 24 h | (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid |

This process is advantageous due to the easy availability of starting materials and the ability to maintain optical purity throughout the synthesis.

Transition-Metal Catalyzed Asymmetric Hydrogenation Approach

Another synthetic route involves asymmetric hydrogenation of α-amidocinnamic acid derivatives bearing fluorinated phenyl groups:

- Starting from 3-bromo-4-fluorobenzaldehyde, condensation with N-acetylglycine yields an α-amidocinnamic acid intermediate.

- This intermediate undergoes transition-metal-catalyzed asymmetric hydrogenation using ferrocene-based ligands (e.g., Me-BoPhoz), achieving high enantiomeric excess (up to 94% ee).

- Subsequent enzymatic hydrolysis with acylase yields the desired enantiomerically pure fluorinated phenylalanine derivative.

- This method provides excellent stereochemical control and is adaptable for various fluorinated phenylalanine analogs.

Summary of key steps:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 3-bromo-4-fluorobenzaldehyde + N-acetylglycine | α-Amidocinnamic acid intermediate |

| Asymmetric hydrogenation | Pd catalyst with Me-BoPhoz ligand, H2 gas | N-acetyl-L-phenylalanine derivative (94% ee) |

| Enzymatic hydrolysis | Acylase enzyme, pH 8.0, 40 °C, 4 days, CoCl2 cofactor | (S)-enantiomer with >99% ee |

This approach is particularly useful for preparing enantiomerically pure fluorinated amino acids for pharmaceutical applications.

Azide Coupling and Carbodiimide-Mediated Amidation Methods

A third approach involves the transformation of carboxylic acid derivatives to amides via azide intermediates or carbodiimide coupling:

- Starting from methyl esters of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate analogs, the corresponding azides are generated by reaction with sodium nitrite and HCl at 0 °C.

- The azide intermediates are then coupled with primary or secondary amines at low temperature to yield N-alkyl amides.

- Alternatively, the carboxylic acid derivatives can be coupled with amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile.

- The azide coupling method offers higher yields and simpler workup compared to the DCC/NHS method.

- Although this method focuses on related hydroxyphenylpropionic acid derivatives, it provides insights into amide bond formation strategies applicable to fluorinated phenylalanine derivatives.

Comparison of coupling methods:

| Method | Reagents/Conditions | Yield and Efficiency | Notes |

|---|---|---|---|

| Azide coupling | NaNO2/HCl to form azide, then reaction with amines at 0 °C | Higher yields, simpler workup | Preferred for N-alkyl amide synthesis |

| DCC/NHS coupling | DCC and NHS in acetonitrile, room temperature | Moderate yields, more complex purification | Classical amidation method |

These methods highlight versatile strategies for functionalizing phenylpropionic acid derivatives with amine groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-fluorophenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction can produce 4-fluorophenylethylamine.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to neurotransmitters enables its use in developing drugs targeting neurological disorders, such as:

- Parkinson's Disease : As an inhibitor of aromatic L-amino acid decarboxylase (AADC), it plays a role in dopamine production, essential for movement and mood regulation.

- Depression and Anxiety : Research indicates that it may modulate neurotransmitter systems, potentially leading to new treatments for mood disorders .

Biochemical Research

In biochemical studies, 2-aminomethyl-3-(4-fluorophenyl)propionic acid is employed to investigate:

- Amino Acid Metabolism : It aids researchers in understanding metabolic pathways and protein synthesis, which are critical for developing therapeutic strategies .

- Cellular Processes : The compound's interactions at the cellular level provide insights into amino acid signaling and its implications for health and disease.

Neurobiology

The compound is valuable in neurobiological studies due to its effects on neuronal signaling. Key applications include:

- Neurotransmitter Modulation : It has been studied for its potential to influence neuronal communication, which can lead to advancements in treatments for various neurological conditions .

- Drug Design : Its unique properties make it a candidate for designing selective receptor modulators, enhancing drug specificity and efficacy while minimizing side effects .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Quantification of Amino Acids : It aids in developing methods to quantify amino acids in biological samples, contributing to nutritional studies and clinical diagnostics .

Case Study 1: Inhibition of AADC

A study demonstrated that (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride effectively inhibits AADC activity in vitro. This inhibition was linked to increased levels of dopamine in neuronal cultures, suggesting its potential as a therapeutic agent for Parkinson's disease.

Case Study 2: Neurotransmitter Modulation

Research published in a peer-reviewed journal highlighted the compound's ability to modulate glutamate receptors, indicating its promise in treating neurodegenerative diseases by enhancing synaptic plasticity .

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(4-fluorophenyl)propionic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-(4-Amino-2-fluorophenyl)propionic acid: Similar in structure but with an amino group instead of an aminomethyl group.

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid: Features a methoxy group instead of a fluorine atom.

Uniqueness

2-Aminomethyl-3-(4-fluorophenyl)propionic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Biological Activity

2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS 910443-83-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 197.21 g/mol

- Functional Groups : The compound contains an amino group, a propionic acid moiety, and a fluorophenyl group.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

The exact mechanism of action for this compound remains largely unexplored. However, based on related compounds, it is believed to interact with biological targets via:

- Hydrogen Bonding : Facilitating interactions with receptor sites.

- Hydrophobic Interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Contributing to the stability of ligand-receptor complexes.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:

- Solubility : The compound is soluble in organic solvents but shows limited solubility in water, which may affect its bioavailability.

- Metabolism : While specific metabolic pathways are not well defined, compounds with similar structures often undergo phase I (oxidation/reduction) and phase II (conjugation) metabolic reactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Antitumor | Potential apoptosis induction in cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity through non-covalent interactions |

Case Study: Antimicrobial Properties

A study investigating the antimicrobial effectiveness of related compounds found that derivatives with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties, warranting further exploration.

Q & A

Q. What are the optimal synthetic pathways for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, amination, and carboxylation. Key reagents include oxidizing agents (e.g., potassium permanganate for carboxyl group formation) and reducing agents (e.g., sodium borohydride for stabilizing intermediates). Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (60–80°C) are critical for minimizing side reactions. For example, oxidation of intermediates may yield carboxylic acids, while reduction preserves amine groups . Reaction optimization should prioritize purity (>95%) via HPLC or NMR validation.

Q. How can structural characterization of this compound be performed to confirm stereochemistry and functional groups?

Methodological Answer: Use a combination of:

- NMR spectroscopy : - and -NMR to resolve the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the aminomethyl moiety (δ ~3.1–3.5 ppm).

- X-ray crystallography : To confirm stereochemistry, particularly if the compound has chiral centers.

- Mass spectrometry (HRMS) : For molecular formula validation (CHFNO, exact mass 197.085 g/mol) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water) provides high sensitivity (LOQ ~1 ng/mL). Derivatization with dansyl chloride enhances fluorescence detection in HPLC . Calibration curves should account for matrix effects in plasma or tissue homogenates.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced enzyme-binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking (AutoDock Vina) : Simulate interactions with target enzymes (e.g., aminotransferases) using the fluorophenyl group as a hydrophobic anchor. Optimize substituents at the aminomethyl position to improve binding energy (ΔG ≤ −8 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories.

Q. How can contradictory data on synthetic yields from different protocols be reconciled?

Methodological Answer: Contradictions often arise from undocumented variables (e.g., trace moisture, catalyst purity). Systematic analysis includes:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) in a factorial design to identify critical factors.

- In situ monitoring (ReactIR) : Track intermediate formation in real-time to pinpoint bottlenecks.

- Reproducibility checks : Compare results across labs using standardized reagents (e.g., ≥99% purity) .

Q. What strategies mitigate fluorophenyl group degradation during long-term stability studies?

Methodological Answer:

- pH control : Store solutions at pH 6–7 to prevent acid/base-catalyzed hydrolysis.

- Light exclusion : Use amber vials to block UV-induced degradation.

- Lyophilization : For solid-state storage, which reduces hydrolytic pathways.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor via HPLC for degradation products (e.g., free fluoride ions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.